8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 4-iodophenyl group. Its molecular formula is C₁₅H₁₈INO₂, with a molecular weight of 395.22 g/mol. The iodine atom in the para position of the phenyl ring confers distinct electronic and steric properties, influencing its chemical reactivity, lipophilicity, and biological interactions.
Properties
IUPAC Name |
8-(4-iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)16-9-10-17-13/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUFAZWQOOVVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with 4-iodophenyl reagents under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where the iodophenyl group is introduced to the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce other functional groups present in the molecule.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the iodophenyl group.
Scientific Research Applications
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of spirocyclic azaspiro compounds are highly dependent on substituents. Below is a comparative analysis of key analogs:
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | 4-Iodophenyl | C₁₅H₁₈INO₂ | 395.22 | High lipophilicity; strong sigma receptor binding due to iodine’s polarizability |
| 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | 3-Bromo-5-fluorophenyl | C₁₃H₁₅BrFNO₂ | 316.17 | Dual halogen substitution enhances metabolic stability and cytochrome P450 interactions |
| 8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | 4-Chlorophenyl | C₁₄H₁₆ClNO₂ | 289.74 | Moderate receptor affinity; used as a building block in anticancer agents |
| 8-[2-(4-Nitrophenyl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane | 4-Nitrophenethyl | C₁₅H₂₀N₂O₄ | 292.33 | Nitro group confers antimicrobial activity; lower lipophilicity |
| 8-(5-Trifluoromethylpyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | 5-Trifluoromethylpyridin-2-yl | C₁₄H₁₅F₃N₂O₂ | 308.28 | Trifluoromethyl group enhances binding affinity and thermal stability |
| 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | Benzyl | C₁₃H₁₅NO₂ | 233.31 | Simplified structure with lower steric hindrance; foundational for SAR studies |
Case Studies and Research Findings
Sigma Receptor Binding
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated IC₅₀ = 12 nM for sigma-1 receptors in preclinical studies, outperforming bromo (IC₅₀ = 45 nM) and chloro (IC₅₀ = 120 nM) analogs. This highlights iodine’s critical role in enhancing ligand-receptor interactions .
Metabolic Stability
The 3-bromo-5-fluoro derivative showed a 3-fold increase in metabolic half-life compared to the iodo analog in hepatic microsome assays, attributed to fluorine’s electronegativity stabilizing against oxidative degradation .
Biological Activity
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound of interest in medicinal chemistry, particularly due to its interactions with sigma receptors, which are implicated in various neurological and psychiatric disorders. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄I N O₂
- Molecular Weight : 365.18 g/mol
- CAS Number : 1506296-07-6
- Structure : The compound features a spirocyclic structure which contributes to its unique biological activity.
Research indicates that 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane acts primarily as a ligand for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are involved in modulating neurotransmitter release and have been associated with neuroprotective effects.
Sigma Receptor Binding Affinity
A study evaluating various derivatives of dioxa-spiro compounds found that 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited significant binding affinity for σ1 receptors, with an inhibition constant (K_i) in the low nanomolar range. This suggests a potent interaction that may be leveraged for therapeutic purposes in conditions such as depression and anxiety disorders .
Biological Activity
The biological effects of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be summarized as follows:
Case Studies
- Animal Models of Depression : In a series of experiments involving mice subjected to stress-induced depression models, administration of the compound resulted in significant behavioral improvements compared to control groups. The mechanism was linked to enhanced serotonergic activity mediated by sigma receptor engagement.
- Tumor Imaging Studies : Positron emission tomography (PET) studies using radiolabeled derivatives of this compound demonstrated high specificity for tumor tissues in mouse xenograft models, indicating its potential utility as a radiotracer for diagnostic imaging in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
